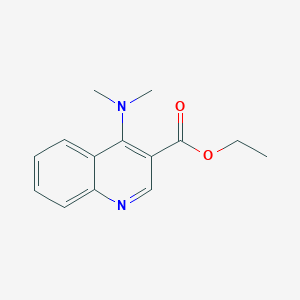
Ethyl 4-(dimethylamino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedlander condensation . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method introduced by Reddy et al. involves a three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate to a quinoline derivative using montmorillonite K-10 (Mont K-10) as a green catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 4-(dimethylamino)quinoline-3-carboxylate is derived from the quinoline structure, which is a nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the synthesis process, a 6-electron cyclization reaction occurs with the loss of another ethanol molecule to form a quinoline .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
Quinoline derivatives have been identified as key pharmacophores in the development of anticancer agents. The structural versatility of quinolines allows for the synthesis of compounds with a broad spectrum of biological activities. Ethyl 4-(dimethylamino)quinoline-3-carboxylate, with its nitrogen-containing heterocyclic aromatic system, can be tailored to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .
Green Chemistry: Sustainable Synthesis
The synthesis of quinoline derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to create more sustainable and environmentally friendly chemical processes .
Antimicrobial and Antituberculosis Activity
Quinoline compounds exhibit significant antimicrobial and antituberculosis activities. The structural framework of Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be optimized to enhance its interaction with microbial enzymes or receptors, leading to the development of new antimicrobial agents that can combat resistant strains of bacteria and tuberculosis .
Anti-inflammatory Properties
The anti-inflammatory properties of quinoline derivatives are well-documented. Ethyl 4-(dimethylamino)quinoline-3-carboxylate may serve as a lead compound for the design of new anti-inflammatory drugs. Its molecular structure can be modified to target specific inflammatory pathways, providing relief from chronic inflammation and associated diseases .
Antiplasmodial and Antimalarial Effects
Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most famous examples. Derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be investigated for their potential antiplasmodial activity, offering a new avenue for the treatment of malaria, especially in the face of increasing drug resistance .
Photocatalytic Applications
Quinoline derivatives can be used to produce metal complexes that emit light, which has implications in photocatalysis. Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be utilized in the development of photocatalytic materials that harness light energy to drive chemical reactions, contributing to the field of sustainable energy .
Eigenschaften
IUPAC Name |
ethyl 4-(dimethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVHEKZYACIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylamino)quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)
![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
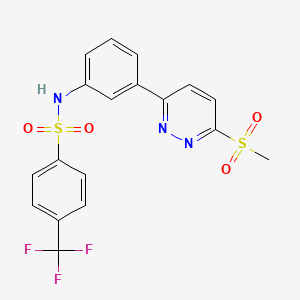
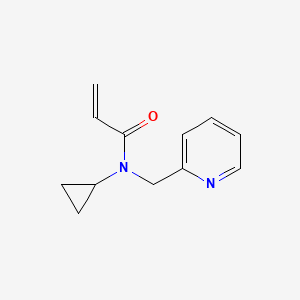
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide](/img/structure/B2857423.png)

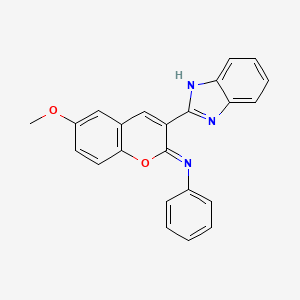

![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)
![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)
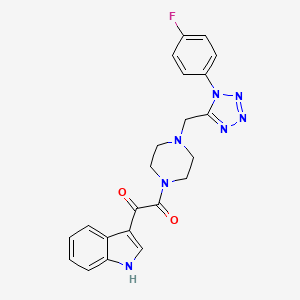

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)